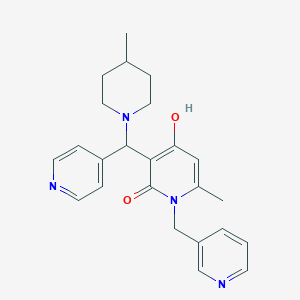![molecular formula C13H11NaO4S B2632098 Sodium 3'-methoxy-[1,1'-biphenyl]-4-sulfonate CAS No. 1182284-42-9](/img/structure/B2632098.png)
Sodium 3'-methoxy-[1,1'-biphenyl]-4-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3’-methoxy-[1,1’-biphenyl]-4-sulfonate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methoxy group at the 3’ position and a sulfonate group at the 4 position on the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
作用機序
Target of Action
Compounds like Sodium 3’-methoxy-[1,1’-biphenyl]-4-sulfonate often interact with various biological targets. For instance, indole derivatives, which are structurally similar, have been found to bind with high affinity to multiple receptors .
Mode of Action
The interaction of such compounds with their targets can lead to various changes. For example, indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
These compounds can affect various biochemical pathways. For instance, biphenyl derivatives, which are structurally similar to Sodium 3’-methoxy-[1,1’-biphenyl]-4-sulfonate, have been found to undergo various chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
Result of Action
The molecular and cellular effects of a compound’s action can vary widely depending on the specific compound and its targets. For instance, indole derivatives have shown diverse biological activities .
Action Environment
Environmental factors can influence a compound’s action, efficacy, and stability. For example, the stability of boron reagents, which are often used in reactions involving compounds like Sodium 3’-methoxy-[1,1’-biphenyl]-4-sulfonate, can be influenced by their thermal stability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3’-methoxy-[1,1’-biphenyl]-4-sulfonate typically involves the following steps:
Formation of 3’-methoxy-[1,1’-biphenyl]-4-sulfonic acid: This can be achieved through the sulfonation of 3’-methoxy-[1,1’-biphenyl] using sulfur trioxide or chlorosulfonic acid.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Types of Reactions:
Electrophilic Substitution: The biphenyl core of Sodium 3’-methoxy-[1,1’-biphenyl]-4-sulfonate can undergo electrophilic substitution reactions, similar to benzene derivatives.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Nucleophilic Substitution: The sulfonate group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Nucleophilic Substitution: Reagents like sodium alkoxides or amines.
Major Products:
Electrophilic Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Nucleophilic Substitution: Alkoxy or amino biphenyl derivatives.
科学的研究の応用
Sodium 3’-methoxy-[1,1’-biphenyl]-4-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stability and reactivity.
類似化合物との比較
- Sodium 4-methoxy-[1,1’-biphenyl]-4-sulfonate
- Sodium 3’-hydroxy-[1,1’-biphenyl]-4-sulfonate
- Sodium 3’-chloro-[1,1’-biphenyl]-4-sulfonate
Comparison:
- Sodium 4-methoxy-[1,1’-biphenyl]-4-sulfonate: Similar structure but with the methoxy group at the 4 position, leading to different reactivity and properties.
- Sodium 3’-hydroxy-[1,1’-biphenyl]-4-sulfonate: The hydroxy group provides different hydrogen bonding capabilities compared to the methoxy group, affecting solubility and reactivity.
- Sodium 3’-chloro-[1,1’-biphenyl]-4-sulfonate: The chloro group introduces different electronic effects, influencing the compound’s reactivity and interactions.
Sodium 3’-methoxy-[1,1’-biphenyl]-4-sulfonate stands out due to its unique combination of functional groups, providing a balance of solubility, reactivity, and stability that is valuable in various applications.
特性
IUPAC Name |
sodium;4-(3-methoxyphenyl)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4S.Na/c1-17-12-4-2-3-11(9-12)10-5-7-13(8-6-10)18(14,15)16;/h2-9H,1H3,(H,14,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEBSRDDRQNEKB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2632017.png)
![(Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one](/img/structure/B2632021.png)
![1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B2632023.png)
![2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide](/img/structure/B2632024.png)

methanone](/img/structure/B2632027.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2632029.png)
![2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2632030.png)
![3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,5-dimethylphenyl)thiourea](/img/structure/B2632031.png)
![N-cyclohexyl-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide](/img/structure/B2632033.png)
![N-(4-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2632034.png)
![1-[(tert-butoxy)carbonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B2632038.png)
